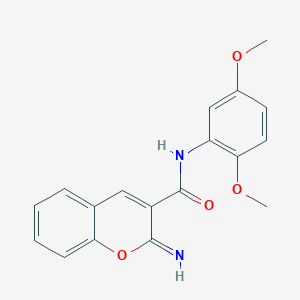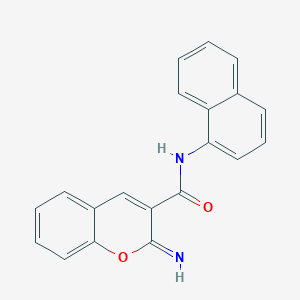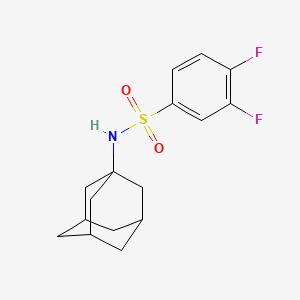![molecular formula C21H30N2OS B4279476 N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4279476.png)
N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea, also known as AEMT, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. AEMT belongs to the class of thiourea derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea involves the inhibition of various enzymes such as topoisomerase II and DNA polymerase. These enzymes are essential for the replication and division of cancer cells. N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea also induces the expression of tumor suppressor genes and inhibits the activity of oncogenes, which further contributes to its anticancer properties.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have minimal toxicity towards normal cells and tissues. It has also been found to have antioxidant properties, which can help in reducing oxidative stress and inflammation. N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea is its selectivity towards cancer cells. It has been found to be effective against various cancer cell lines while showing minimal toxicity towards normal cells. N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea also has good bioavailability and can be easily synthesized in the laboratory. However, one of the limitations of N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea is its poor solubility in water, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea and its mechanism of action. Additionally, the potential of N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea as a combination therapy with other anticancer agents is also being explored. Overall, the research on N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea has shown promising results and has the potential to contribute to the development of novel cancer therapies.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea works by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of certain enzymes that are crucial for cancer cell survival.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(2-methoxy-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2OS/c1-13-4-5-19(24-3)18(6-13)23-20(25)22-14(2)21-10-15-7-16(11-21)9-17(8-15)12-21/h4-6,14-17H,7-12H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHTMNMXYSFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC(C)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4279396.png)



![1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B4279429.png)

![3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4279443.png)
![ethyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4279447.png)
![3-[1-(4-bromophenoxy)ethyl]-5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4279449.png)
![ethyl {4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B4279453.png)
![3,4-difluoro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4279483.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4279490.png)
![{[1-(2,6-dichlorobenzyl)-1H-indol-3-yl]methylene}malononitrile](/img/structure/B4279491.png)
